Methyl 2-amino-4-methylthiophene-3-carboxylate basic properties
Methyl 2-amino-4-methylthiophene-3-carboxylate basic properties
An In-depth Technical Guide to the Basic Properties of Methyl 2-amino-4-methylthiophene-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-amino-4-methylthiophene-3-carboxylate, with CAS number 4651-98-3, is a polysubstituted thiophene derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. The unique arrangement of its amino, methyl, and methyl carboxylate functional groups on the thiophene scaffold imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent electronic properties and substitution pattern of this molecule make it an attractive starting material for the synthesis of complex heterocyclic systems, including thienopyrimidines, which are known to exhibit a wide array of biological activities.[1][2]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its handling, characterization, and application in synthesis. While some experimental data for this specific compound are not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Physical and Chemical Identifiers
A summary of the key identification and physical properties for Methyl 2-amino-4-methylthiophene-3-carboxylate is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-amino-4-methylthiophene-3-carboxylate | [3] |
| CAS Number | 4651-98-3 | [3] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | Data not available. For comparison, the ethyl ester analog melts at 76-79 °C. | [1][5] |
| InChI Key | PLLLBSPBFALBFB-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CSC(=C1C(=O)OC)N | [3] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and characterization of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected shifts include a singlet for the methyl group on the thiophene ring (around δ 2.2-2.3 ppm), a singlet for the methyl ester protons (around δ 3.7-3.8 ppm), a singlet for the C5 proton on the thiophene ring (around δ 5.8-6.0 ppm), and a broad singlet for the amino (-NH₂) protons (around δ 6.0-6.2 ppm). The ¹H NMR data for the analogous ethyl 2-amino-4-methylthiophene-3-carboxylate shows: ¹H NMR (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, C5-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).[1][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Expected signals include those for the methyl carbon, the thiophene ring carbons, the ester carbonyl carbon, and the methyl ester carbon. For the ethyl ester analog, the reported shifts are: ¹³C NMR (400 MHz, CDCl₃) δ 166.13 (C=O), 164.17 (C2), 136.71 (C4), 106.72 (C3), 102.85 (C5), 59.54 (OCH₂), 18.40 (C4-CH₃), 14.40 (CH₂CH₃).[1][5]
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching (around 2900-3000 cm⁻¹), the C=O stretching of the ester (around 1660-1680 cm⁻¹), and C=C stretching of the thiophene ring (around 1400-1600 cm⁻¹). For a similar compound, methyl-2-amino-4-phenylthiophene-3-carboxylate, the IR peaks are observed at 3460, 3321 (NH), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O) cm⁻¹.[6]
Synthesis and Mechanistic Insights: The Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction , a one-pot multicomponent reaction.[2] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. For the synthesis of methyl 2-amino-4-methylthiophene-3-carboxylate, acetone serves as the ketone component and methyl cyanoacetate is the active methylene compound.
Experimental Protocol: Gewald Synthesis
The following protocol is adapted from a general method for the synthesis of related 2-aminothiophene-3-carboxylates.[6]
Step 1: Reagent Mixture Preparation
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
Step 2: Base-Catalyzed Condensation
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With continuous stirring, slowly add a basic catalyst, such as morpholine (5 mL) or diethylamine, to the mixture over a period of 30 minutes at a temperature of 35-40 °C. The choice of a secondary amine as a base is crucial as it also acts as a catalyst for the initial Knoevenagel condensation.
Step 3: Reaction and Work-up
-
After the addition of the base, stir the reaction mixture at 45 °C for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and impurities.
Step 4: Purification
-
The crude product can be further purified by recrystallization from ethanol to yield the final product.
Caption: Workflow for the Gewald Synthesis.
Mechanistic Causality
The Gewald reaction proceeds through a well-elucidated, though complex, mechanism.
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Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between acetone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel product, followed by a series of steps leading to a thiolate intermediate.
-
Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, leading to the formation of a five-membered imine ring. A subsequent tautomerization yields the stable aromatic 2-aminothiophene product.
Caption: Simplified Mechanism of the Gewald Reaction.
Chemical Reactivity and Synthetic Utility
Methyl 2-amino-4-methylthiophene-3-carboxylate is a versatile intermediate due to its multiple reactive sites.
-
Reactions of the Amino Group: The primary amino group at the C2 position is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, diazotization, and condensation with aldehydes or ketones to form Schiff bases.[6] These transformations are fundamental in the synthesis of fused heterocyclic systems. For example, reaction with formamide can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.[7]
-
Reactions of the Ester Group: The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. It can also be reduced to the corresponding alcohol.
-
Reactions of the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions. The C5 position is the most activated site for such reactions due to the electron-donating effect of the amino group. Palladium-catalyzed direct C-H arylation at the C5 position has been reported for a related isomer, demonstrating the potential for further functionalization of the thiophene core.[8]
Caption: Key Reactions of the Title Compound.
Applications in Research and Development
The unique structural features of methyl 2-amino-4-methylthiophene-3-carboxylate make it a valuable precursor in several areas of chemical research.
-
Pharmaceutical and Medicinal Chemistry: Thiophene derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant properties.[1][2] This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the isomeric compound, methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial intermediate in the synthesis of the widely used local anesthetic, Articaine.[9] This highlights the potential of the 2-amino-3-carboxylate scaffold in the development of new bioactive agents.
-
Materials Science: The thiophene ring is a core component of many conductive polymers and organic electronic materials.[1] Functionalized thiophenes like the title compound can be used as monomers for polymerization or as building blocks for the synthesis of organic dyes and materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling methyl 2-amino-4-methylthiophene-3-carboxylate.
Hazard Identification
Based on GHS classifications, this compound is considered hazardous.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
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GHS 11 (Rev.11) SDS Word Download CAS: 4651-98-3. XiXisys. [Link]
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Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
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Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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